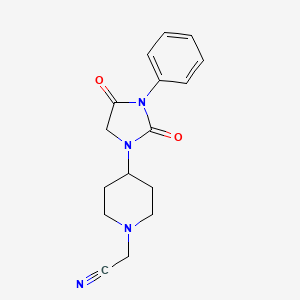
2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of “2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile” is complex, allowing it to be used in a variety of applications. The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include several step reactions of substitution, click reaction, and addition reaction .Aplicaciones Científicas De Investigación
Anti-inflammatory and Anti-ulcer Activities
Research has demonstrated that derivatives related to 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile show significant anti-inflammatory and anti-ulcer activities. Specifically, a study involving new fused thiazole derivatives showed that certain compounds exhibited higher activity in anti-inflammatory and anti-ulcer tests compared to others. Additionally, toxicity studies against shrimp larvae indicated non-toxic effects for some active compounds, highlighting their potential therapeutic applications (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).
Spectrophotometric Basicity Scale
Another application involves the establishment of a spectrophotometric basicity scale in acetonitrile, which covers a range between pyridine and DBU. This scale helps in understanding the basicity of different bases in acetonitrile, facilitating the assessment of reactions where acetonitrile serves as the solvent. The scale, based on 29 different bases, provides a useful tool for chemical synthesis and analysis involving acetonitrile (Kaljurand et al., 2000).
Antifungal Agents
Compounds incorporating the piperidine moiety, similar to the structure of interest, have been synthesized and evaluated for their antifungal activities. A novel series of compounds demonstrated significant in vitro antifungal properties against various fungi, including Cryptococcus neoformans, Aspergillus niger, and Candida albicans. This suggests their potential as antifungal agents, contributing to the development of new therapeutic options for fungal infections (Sangshetti & Shinde, 2011).
Cytotoxicity and Antimicrobial Activities
The synthesis of novel compounds related to this compound has also led to the discovery of molecules with cytotoxic and antimicrobial properties. For instance, certain derivatives have shown significant cytotoxicity against cancer cell lines and promising antimicrobial activities. This opens up avenues for the development of new chemotherapeutic and antibacterial agents (Nguyen et al., 1997).
Propiedades
IUPAC Name |
2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c17-8-11-18-9-6-13(7-10-18)19-12-15(21)20(16(19)22)14-4-2-1-3-5-14/h1-5,13H,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWAPVJFQNJWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
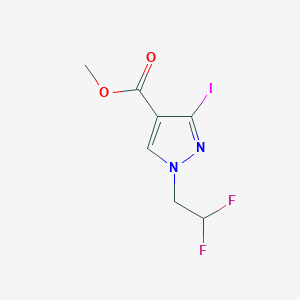
![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B2838133.png)
![4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2838134.png)

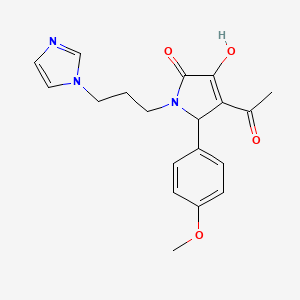

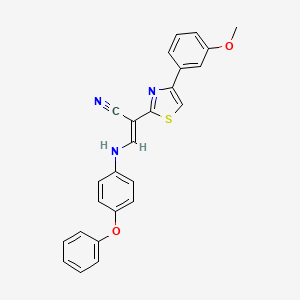
![2-Aminobenzo[d]oxazole-5-carboxylic acid](/img/structure/B2838140.png)
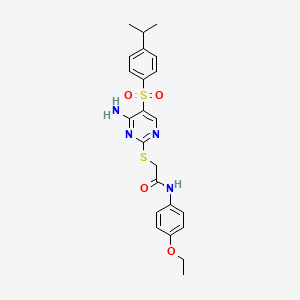
![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)
![N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2838149.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)
